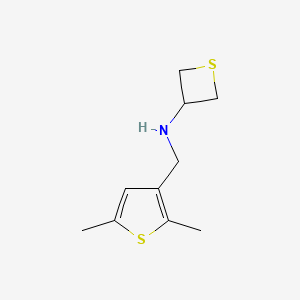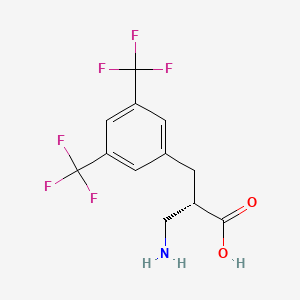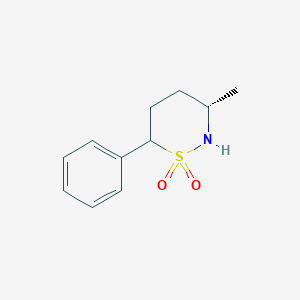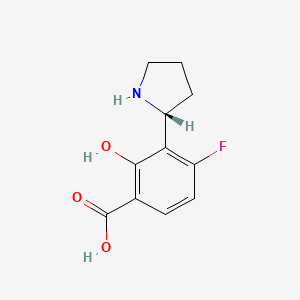
(R)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid is a chiral organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a pyrrolidine ring attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like m-CPBA (meta-chloroperoxybenzoic acid).
Pyrrolidine Introduction: The pyrrolidine ring is attached through nucleophilic substitution reactions, using pyrrolidine and appropriate leaving groups.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present, using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-inflammatory and anticancer agents.
Industry:
Material Science: Used in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, while the pyrrolidine ring can provide steric and electronic effects that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
®-4-Fluoro-2-hydroxybenzoic acid: Lacks the pyrrolidine ring, making it less sterically hindered.
®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
®-2-Hydroxy-3-(pyrrolidin-2-yl)benzoic acid: Lacks the fluorine atom, reducing its binding affinity in certain biological contexts.
Uniqueness: ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid is unique due to the combination of the fluorine atom, hydroxyl group, and pyrrolidine ring, which together confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propriétés
Formule moléculaire |
C11H12FNO3 |
|---|---|
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
4-fluoro-2-hydroxy-3-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H12FNO3/c12-7-4-3-6(11(15)16)10(14)9(7)8-2-1-5-13-8/h3-4,8,13-14H,1-2,5H2,(H,15,16)/t8-/m1/s1 |
Clé InChI |
JOWLDHSPOQWIIW-MRVPVSSYSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=C(C=CC(=C2O)C(=O)O)F |
SMILES canonique |
C1CC(NC1)C2=C(C=CC(=C2O)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
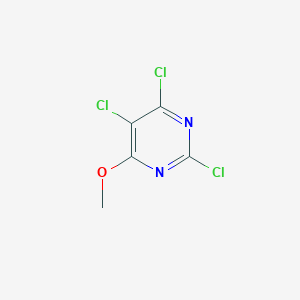

![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
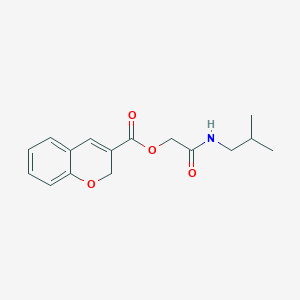

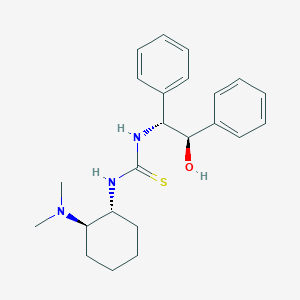
![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)
